molecular formula C12H20O2 B13756523 alpha-Campholene acetate CAS No. 1727-68-0

alpha-Campholene acetate

Cat. No.: B13756523
CAS No.: 1727-68-0
M. Wt: 196.29 g/mol
InChI Key: HBRWKAJTMKFEQR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Alpha-Campholene acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield campholenic aldehyde .

Scientific Research Applications

Alpha-Campholene acetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other valuable compounds, such as campholenic aldehyde . In biology and medicine, it has been studied for its potential anti-tumor activity. For instance, ethyl acetate extracts containing this compound have shown in vitro activity against human laryngeal carcinoma cell lines . Additionally, it has applications in the fragrance industry due to its distinct aroma.

Mechanism of Action

The mechanism of action of alpha-Campholene acetate involves its interaction with molecular targets and pathways in biological systems. For example, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Alpha-Campholene acetate can be compared with other similar compounds, such as alpha-Campholenal, alpha-Campholene alcohol, and gamma-Campholene aldehyde . These compounds share similar structural features but differ in their functional groups and chemical properties. For instance, alpha-Campholenal is an aldehyde, while this compound is an ester. This difference in functional groups can lead to variations in their reactivity and applications.

Properties

CAS No.

1727-68-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3

InChI Key

HBRWKAJTMKFEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCOC(=O)C

density

0.943-0.949

physical_description

Clear liquid;  sweet woody odour with ionone nuance

solubility

Insoluble in water and fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

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